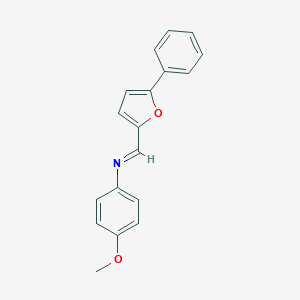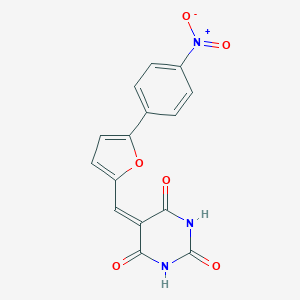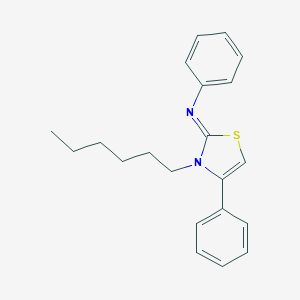![molecular formula C10H10N4OS B412904 3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285520-51-5](/img/structure/B412904.png)
3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a thiophene moiety and a carbohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with thiophene-2-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and thiophene-2-carboxylic acid.
Pyrazole derivatives: Compounds such as 3-methyl-1H-pyrazole-5-carboxylic acid and 1-phenyl-3-methyl-1H-pyrazole-5-carbohydrazide.
Uniqueness
3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring and a thiophene moiety, which imparts distinct electronic and steric properties. This unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
5-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-5-9(13-12-7)10(15)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKEFDGLQVGGK-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
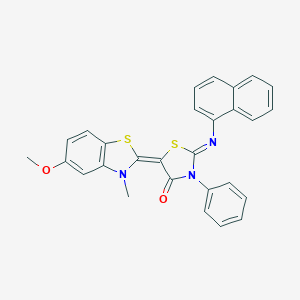
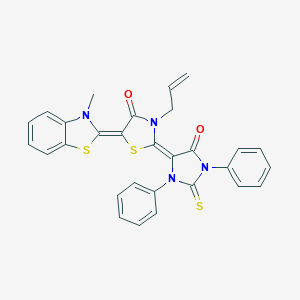
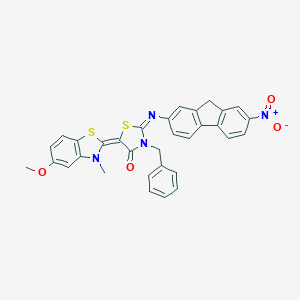
![3-allyl-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412826.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-3-ethyl-5-[(2Z)-2-(3-ethyl-6-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1-phenylethylidene]-1,3-thiazolidin-4-one](/img/structure/B412827.png)
![(2E,5Z)-3-ethyl-5-[(2Z)-2-(3-ethyl-6-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1-phenylethylidene]-2-({4-[(E)-2-phenylethenyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B412828.png)
![3-ethyl-5-[2-(3-ethyl-6-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1-phenylethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412831.png)
![3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-hydroxy-5-isopropyl-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412832.png)
![4-[(E)-2-(3,3-dimethylbenzo[g]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B412834.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B412837.png)
![4-[5-(4-Bromophenyl)-2-furyl]-3-buten-2-one](/img/structure/B412838.png)
